molecular formula C21H20ClN3O3 B2893209 3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1795293-37-6

3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No.: B2893209
CAS No.: 1795293-37-6
M. Wt: 397.86
InChI Key: LETWEWWAGIYVPW-UHFFFAOYSA-N
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Description

The compound “3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a 2-chlorophenyl group, a 4-methoxyphenyl group, a pyrrolidin-2-yl group, and a 1,2,4-oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The chlorophenyl and methoxyphenyl groups might undergo electrophilic aromatic substitution, while the pyrrolidin-2-yl group might participate in reactions involving the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. Computational methods could also provide estimates of these properties .

Scientific Research Applications

Anticancer Potential

Research has identified oxadiazole derivatives as potent apoptosis inducers, demonstrating significant activity against breast and colorectal cancer cell lines. These compounds have been found to cause cell cycle arrest followed by induction of apoptosis. The identification of molecular targets such as TIP47, an IGF II receptor binding protein, underscores the potential of these compounds as anticancer agents (Han-Zhong Zhang et al., 2005).

Synthesis and Chemical Properties

The synthesis and characterization of substituted oxadiazole derivatives have been extensively studied. These compounds show diverse chemical behaviors based on their substitution patterns, offering valuable insights into the design of novel compounds with specific properties (E. Urbonavičiūtė et al., 2014).

Enzyme Inhibition

Oxadiazole derivatives have been explored for their potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating conditions like dementias and myasthenia gravis. Studies have shown that these compounds can moderate enzyme inhibition, suggesting their utility in developing new therapeutic agents (Václav Pflégr et al., 2022).

Organic Electronics

In the field of organic electronics, oxadiazole-containing compounds have been utilized as hole-blocking materials in organic light-emitting diodes (OLEDs), improving device performance and efficiency. The synthesis and study of these materials highlight the role of oxadiazoles in advancing organic electronic devices (Changsheng Wang et al., 2001).

Mechanism of Action

The biological activity of this compound would depend on its structure and the target it interacts with. Similar compounds have been found to interact with neuronal voltage-sensitive sodium and L-type calcium channels .

Safety and Hazards

The safety and hazards of this compound would need to be evaluated through toxicological studies. It’s important to handle all new compounds with care until their safety profiles are well-established .

Future Directions

Further studies could focus on synthesizing this compound, characterizing its structure and properties, and evaluating its biological activity. This could lead to the discovery of new therapeutic agents or useful chemical tools .

Properties

IUPAC Name

1-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-27-15-10-8-14(9-11-15)13-19(26)25-12-4-7-18(25)21-23-20(24-28-21)16-5-2-3-6-17(16)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETWEWWAGIYVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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